molecular formula C17H14F3N5O2 B5489232 2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B5489232
M. Wt: 377.32 g/mol
InChI Key: JHPALTPXOLHZEK-UHFFFAOYSA-N
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Description

2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a tetrazole ring, a trifluoromethoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps. One common route includes the formation of the tetrazole ring through a cyclization reaction of an appropriate nitrile precursor with sodium azide under acidic conditions. The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. The final step involves coupling the tetrazole intermediate with the trifluoromethoxyphenyl acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide: Known for its anti-mitotic activity.

    2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.

Uniqueness

2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to its combination of a tetrazole ring and a trifluoromethoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c1-11-4-2-3-5-14(11)16-22-24-25(23-16)10-15(26)21-12-6-8-13(9-7-12)27-17(18,19)20/h2-9H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPALTPXOLHZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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